molecular formula C12H16ClN2O+ B166492 4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate CAS No. 75365-73-0

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

Cat. No.: B166492
CAS No.: 75365-73-0
M. Wt: 239.72 g/mol
InChI Key: FBOZSZWVHGMOSX-UHFFFAOYSA-M
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Mechanism of Action

). . This process ultimately halts photosynthesis and leads to cell death.

Biochemical Pathways

The primary biochemical pathway affected by methyl viologen is the photosynthetic electron transport chain. By diverting electrons from PSI, it disrupts the normal flow of electrons, preventing the synthesis of ATP and NADPH, which are essential for the Calvin cycle. The accumulation of ROS further damages cellular components, leading to lipid peroxidation, protein denaturation, and DNA damage .

Pharmacokinetics

In plants, methyl viologen is rapidly absorbed and translocated to the chloroplasts. Its absorption, distribution, metabolism, and excretion (ADME) properties in humans and animals are of significant concern due to its high toxicity. Upon ingestion, it is absorbed through the gastrointestinal tract and distributed throughout the body. It is poorly metabolized and primarily excreted unchanged in the urine. The compound’s high toxicity is attributed to its ability to generate ROS, leading to multi-organ failure .

Result of Action

At the molecular level, the generation of ROS by methyl viologen leads to oxidative damage to lipids, proteins, and nucleic acids. At the cellular level, this results in membrane disruption, loss of cellular integrity, and cell death. In plants, this manifests as rapid wilting and desiccation of foliage. In humans and animals, exposure can lead to severe respiratory distress, renal failure, and death .

Action Environment

Environmental factors such as light, temperature, and oxygen levels significantly influence the efficacy and stability of methyl viologen. Light is essential for its activation, as it relies on the photosynthetic electron transport chain. Higher temperatures can enhance its activity by increasing the rate of electron transfer and ROS production. Oxygen availability is crucial for the generation of superoxide anions. Additionally, environmental pH and the presence of other chemicals can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate typically involves the quaternization of 4,4’-bipyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often obtained as a hydrate to enhance its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are used to generate the radical cation.

    Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products

Properties

CAS No.

75365-73-0

Molecular Formula

C12H16ClN2O+

Molecular Weight

239.72 g/mol

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate

InChI

InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1

InChI Key

FBOZSZWVHGMOSX-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-]

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Synonyms

1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Methyl viologen dichloride hydrate acts as a strong oxidizing agent within plant cells. [] It disrupts photosynthesis by accepting electrons from photosystem I, subsequently transferring these electrons to molecular oxygen. This process generates reactive oxygen species (ROS) like superoxide radicals, leading to oxidative stress. [] This stress damages cellular components and can ultimately lead to cell death. [, ]

A: Litchi trees require low temperatures to initiate flowering. Studies have shown that methyl viologen dichloride hydrate, by inducing oxidative stress, can actually promote flowering in Litchi chinensis. [, , ] This suggests a potential link between ROS signaling and the flowering pathway in this plant species. Researchers have utilized methyl viologen dichloride hydrate to investigate the genes and molecular mechanisms involved in this process. [, , ]

A: N,N'-dimethylthiourea (DMTU) is a known ROS scavenger. [] Researchers use it alongside methyl viologen dichloride hydrate to confirm if the observed effects are indeed due to ROS generation. For instance, in Litchi chinensis, DMTU application was found to repress the flowering-promoting effects of methyl viologen dichloride hydrate, supporting the hypothesis that ROS plays a crucial role in this process. []

A: Interestingly, while methyl viologen dichloride hydrate induces cell death, research indicates that riboflavin plays a role in mediating this toxicity. [] Specifically, riboflavin appears to regulate the entry of hydrogen peroxide into cells, influencing the degree of oxidative damage caused by methyl viologen dichloride hydrate. [] This highlights a novel interaction between a vitamin and a known toxic compound.

A: The discovery of SLC52A2's involvement suggests that riboflavin levels within a cell could potentially influence its susceptibility to methyl viologen dichloride hydrate toxicity. [] This finding opens up avenues for further research into potential therapeutic interventions for paraquat poisoning, which currently has limited treatment options.

A: By analyzing gene expression changes in response to methyl viologen dichloride hydrate treatment, researchers can gain insights into the molecular pathways involved in stress response. [, ] For example, in Litchi chinensis, transcriptome analysis revealed the upregulation of genes related to plant hormone biosynthesis, ROS-specific transcription factors, stress response, and flowering. [, , ] This information sheds light on how plants react to oxidative stress at a molecular level.

A: In Litchi chinensis, rudimentary leaves within the panicles were found to be particularly sensitive to methyl viologen dichloride hydrate-induced senescence. [, ] This finding suggests that these leaves might play a role in regulating inflorescence development under stress conditions. [] By studying these specific leaves, researchers can potentially uncover unique aspects of the plant's stress response mechanism.

A: Yes, research has investigated the quenching effect of methyl viologen dichloride hydrate on the photoluminescence of porous silicon nanoparticles. [] This work explores its potential application in distinguishing static and dynamic quenching mechanisms, with implications for developing optical sensors for various analytes. []

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